![molecular formula C9H18N2 B13961421 7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
7-Ethyl-1,7-diazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-1,7-diazaspiro[3.5]nonane is an organic compound belonging to the class of azaspiro compounds. It is characterized by a spirocyclic structure containing nitrogen atoms, which imparts unique chemical and biological properties. This compound has garnered interest in various fields of scientific research due to its versatile applications and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1,7-diazaspiro[3.5]nonane typically involves the use of malononitrile as a starting material. The synthetic route includes several chemical reactions to form the spirocyclic structure. One common method involves the reaction of malononitrile with ethylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and efficiency. These methods often involve the use of high-pressure reactors and catalysts to facilitate the reaction. The process is designed to be scalable, allowing for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1,7-diazaspiro[3.5]nonane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
7-Ethyl-1,7-diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Ethyl-1,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been shown to bind to sigma receptors, which are involved in several biological processes, including neuroprotection and pain modulation. The compound’s interaction with these receptors can lead to various therapeutic effects, such as analgesia and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-1,7-diazaspiro[3.5]nonane
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 3-Oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate .
Uniqueness
7-Ethyl-1,7-diazaspiro[3.5]nonane stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
7-ethyl-1,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C9H18N2/c1-2-11-7-4-9(5-8-11)3-6-10-9/h10H,2-8H2,1H3 |
InChI Key |
YIPPRKKDEPXQPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CCN2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


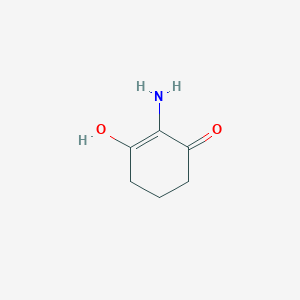
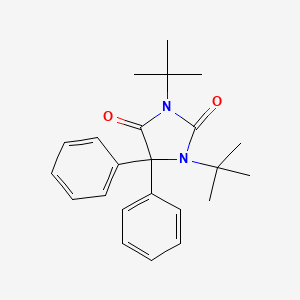
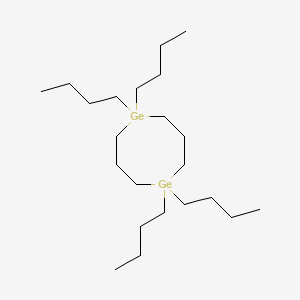

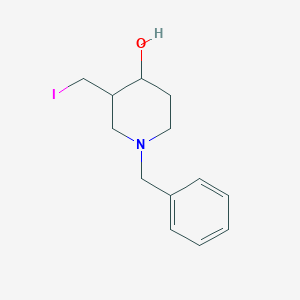

![[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)
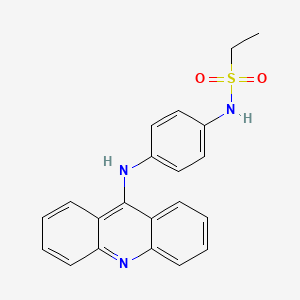

![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)
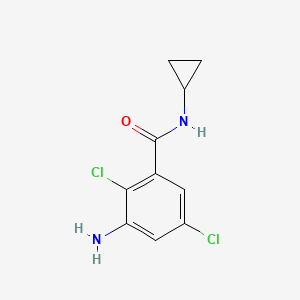
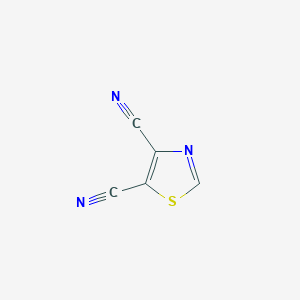
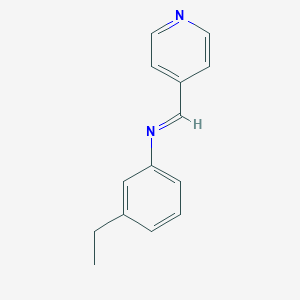
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
